6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide
CAS No.:
Cat. No.: VC15367420
Molecular Formula: C29H31FN4O5S
Molecular Weight: 566.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31FN4O5S |
|---|---|
| Molecular Weight | 566.6 g/mol |
| IUPAC Name | 6-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide |
| Standard InChI | InChI=1S/C29H31FN4O5S/c1-2-39-23-13-11-22(12-14-23)32-26(36)19-34-24-15-17-40-27(24)28(37)33(29(34)38)16-5-3-4-6-25(35)31-18-20-7-9-21(30)10-8-20/h7-15,17H,2-6,16,18-19H2,1H3,(H,31,35)(H,32,36) |
| Standard InChI Key | VWFNOKIJRYTJML-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3 |
Introduction
Structural Overview
This compound belongs to the class of thienopyrimidines, which are known for their bioactive properties, particularly in medicinal chemistry. The structural features include:
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Thieno[3,2-d]pyrimidine core: A fused heterocyclic system that imparts biological activity.
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Amide linkage: The hexanamide group contributes to solubility and potential binding affinity in biological systems.
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Substituents:
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A 4-ethoxyphenylamino group, which may enhance hydrophobic interactions.
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A 4-fluorobenzyl moiety, often associated with improved pharmacokinetics and metabolic stability.
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Molecular Formula
The molecular formula of the compound is , indicating its large size and complexity.
Synthesis Pathway
The synthesis of this compound likely involves multistep organic reactions. Based on related literature:
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Formation of the Thieno[3,2-d]pyrimidine Core:
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This step involves cyclization reactions using thiophene derivatives and urea or guanidine derivatives under controlled conditions.
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Reagents like sulfur or phosphorus oxychloride may be used to facilitate the cyclization.
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Introduction of Substituents:
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The 4-ethoxyphenylamino group can be introduced through nucleophilic substitution or amidation reactions.
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The fluorobenzyl moiety is typically added via reductive amination or alkylation.
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Final Amidation:
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The hexanamide chain is attached through a coupling reaction using hexanoic acid derivatives and activating agents like carbodiimides (e.g., DCC or EDC).
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Analytical Characterization
To confirm the structure, various spectroscopic techniques are utilized:
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NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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Elemental Analysis: Ensures purity and consistency with the molecular formula.
Potential Applications
Compounds with similar scaffolds have shown activity in areas such as:
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Anti-inflammatory agents: By inhibiting enzymes like cyclooxygenase or lipoxygenase.
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Anticancer agents: Targeting kinases or DNA-interacting proteins.
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Antimicrobial agents: Acting against bacterial or fungal pathogens.
Molecular Docking Studies
Preliminary docking studies suggest that this compound could interact with enzyme active sites due to its planar structure and functional groups that enable hydrogen bonding and hydrophobic interactions.
Research Implications
This compound represents a promising candidate for further exploration in drug development due to its structural complexity and potential bioactivity. Future studies should focus on:
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Pharmacological Testing:
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Screening against disease-relevant enzymes or receptors.
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Evaluating cytotoxicity in cell-based assays.
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Structure-Activity Relationship (SAR):
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Modifying substituents to optimize activity and selectivity.
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Pharmacokinetics:
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Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
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